molecular formula C6H5N2NaO2S B2768477 SODIUM 5-CYCLOPROPYL-1,3,4-THIADIAZOLE-2-CARBOXYLATE CAS No. 2413898-34-5

SODIUM 5-CYCLOPROPYL-1,3,4-THIADIAZOLE-2-CARBOXYLATE

Cat. No.: B2768477
CAS No.: 2413898-34-5
M. Wt: 192.17
InChI Key: WKVLWBSJOMFRJB-UHFFFAOYSA-N
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Description

SODIUM 5-CYCLOPROPYL-1,3,4-THIADIAZOLE-2-CARBOXYLATE is a chemical compound with the molecular formula C6H5N2NaO2S and a molecular weight of 192.17 g/mol . This compound is part of the 1,3,4-thiadiazole family, which is known for its diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;5-cyclopropyl-1,3,4-thiadiazole-2-carboxylate typically involves the reaction of cyclopropylamine with carbon disulfide and hydrazine hydrate, followed by cyclization with sodium hydroxide . The reaction conditions often include:

    Temperature: Room temperature to moderate heating.

    Solvent: Common solvents include ethanol or water.

    Catalysts: Sodium hydroxide acts as a base catalyst.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

SODIUM 5-CYCLOPROPYL-1,3,4-THIADIAZOLE-2-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while reduction can produce thiols.

Mechanism of Action

The mechanism of action of sodium;5-cyclopropyl-1,3,4-thiadiazole-2-carboxylate involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

sodium;5-cyclopropyl-1,3,4-thiadiazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2S.Na/c9-6(10)5-8-7-4(11-5)3-1-2-3;/h3H,1-2H2,(H,9,10);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCTBCFMAZQYPPC-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(S2)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N2NaO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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